3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide
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Overview
Description
3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide is an organic compound characterized by the presence of an amino group, a benzamide moiety, and a methylsulfonyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzoic acid, which is first converted to 3-nitrobenzamide.
Reduction: The nitro group in 3-nitrobenzamide is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Alkylation: The resulting 3-aminobenzamide is then alkylated with 2-chloroethyl methyl sulfone in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and protein binding due to its functional groups.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the benzamide moiety can participate in π-π stacking interactions. The methylsulfonyl ethyl side chain can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: Lacks the methylsulfonyl ethyl side chain, making it less soluble and potentially less bioavailable.
N-(2-(Methylsulfonyl)ethyl)benzamide: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological targets.
Uniqueness
3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino group and the methylsulfonyl ethyl side chain makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-amino-N-(2-methylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-16(14,15)6-5-12-10(13)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAPPYSEYMIOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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